molecular formula C16H16BrNO B8644318 2-bromo-3-methyl-N-phenethylbenzamide

2-bromo-3-methyl-N-phenethylbenzamide

Cat. No.: B8644318
M. Wt: 318.21 g/mol
InChI Key: INQZUAKCKUFPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-methyl-N-phenethylbenzamide is a benzamide derivative featuring a bromine atom at the 2-position, a methyl group at the 3-position of the benzene ring, and a phenethylamine moiety attached to the amide nitrogen. Characterization would typically employ spectroscopic techniques (¹H/¹³C NMR, IR, GC-MS) and X-ray crystallography to confirm regiochemistry and stereoelectronic properties .

Properties

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

2-bromo-3-methyl-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C16H16BrNO/c1-12-6-5-9-14(15(12)17)16(19)18-11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19)

InChI Key

INQZUAKCKUFPOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability enhance π-π stacking interactions in crystal packing compared to fluorine or chlorine . For instance, 2-bromo-N-(3-fluorophenyl)benzamide exhibits stronger intermolecular halogen bonding than its fluoro counterpart, influencing its solid-state reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.